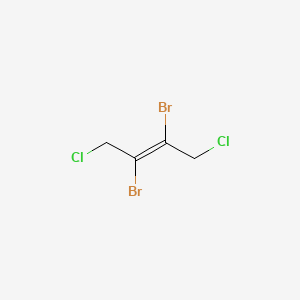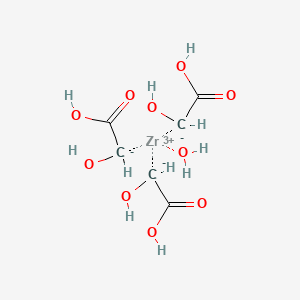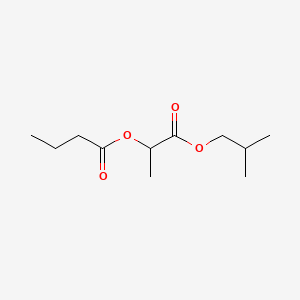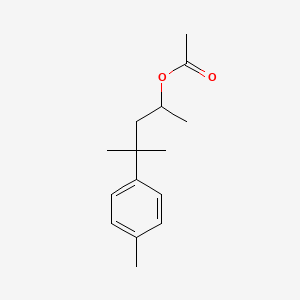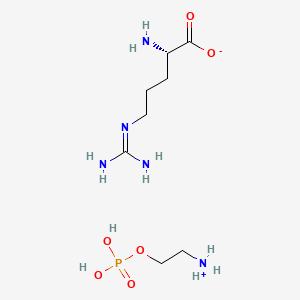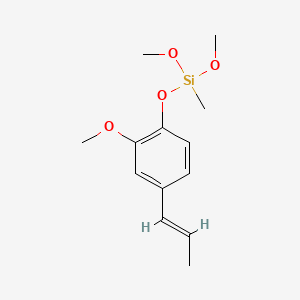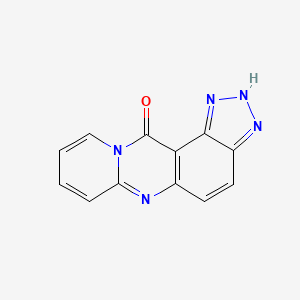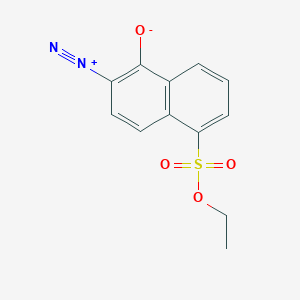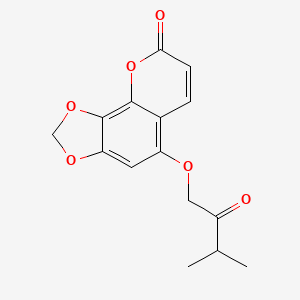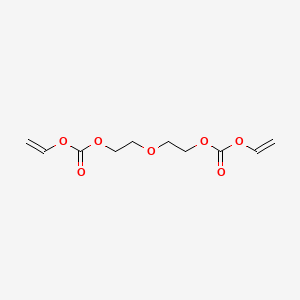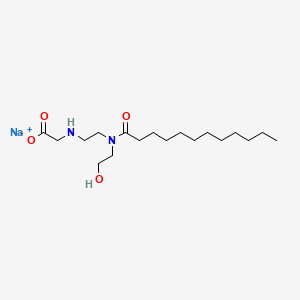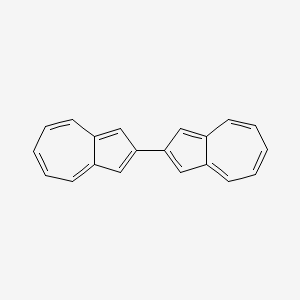
2,2'-Biazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Biazulene is a unique aromatic hydrocarbon composed of two azulene units connected at the 2-position. Azulene itself is a nonbenzenoid bicyclic aromatic hydrocarbon, known for its striking blue color and large dipole moment. The fusion of an electron-rich five-membered ring and an electron-poor seven-membered ring gives azulene its distinctive properties, which are further enhanced in 2,2’-Biazulene .
Preparation Methods
The synthesis of 2,2’-Biazulene typically involves Ullmann-type coupling reactions of haloazulene derivatives. For instance, the reaction of ethyl 3-iodoazulene-1-carboxylate with 2-iodoazulene-1-carboxylate yields diethyl 2,2’-biazulene-1,1’-dicarboxylate . This compound can then be decarboxylated to produce 2,2’-Biazulene.
Chemical Reactions Analysis
Scientific Research Applications
2,2’-Biazulene has several applications in scientific research:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its unique photophysical properties.
Materials Science: The compound is a building block for advanced organic materials, including liquid crystals and molecular switches.
Biological Studies: Azulene derivatives, including 2,2’-Biazulene, have shown potential in biological applications due to their unique electronic properties.
Mechanism of Action
The mechanism of action of 2,2’-Biazulene involves its interaction with molecular targets through its unique electronic structure. The electron-rich five-membered ring and electron-poor seven-membered ring create a stable “donor-acceptor” resonance structure, which allows for efficient charge transport and interaction with various molecular pathways .
Comparison with Similar Compounds
2,2’-Biazulene can be compared with other azulene derivatives such as 1,1’-Biazulene and 2,6’-Biazulene. While all these compounds share the azulene core, their properties differ based on the position of the connection between the azulene units. For example, 2,6’-Biazulene has been shown to have different redox properties compared to 2,2’-Biazulene . Other similar compounds include azuliporphyrins and calixazulenes, which also exhibit unique electronic and photophysical properties .
Properties
CAS No. |
82893-99-0 |
|---|---|
Molecular Formula |
C20H14 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
2-azulen-2-ylazulene |
InChI |
InChI=1S/C20H14/c1-3-7-15-11-19(12-16(15)8-4-1)20-13-17-9-5-2-6-10-18(17)14-20/h1-14H |
InChI Key |
LJQDJMVXYRSZDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=C2C=C1)C3=CC4=CC=CC=CC4=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


